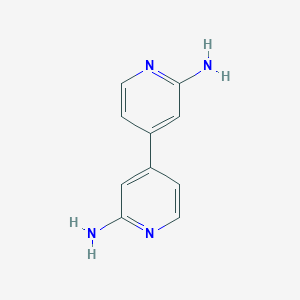2,2'-Diamino-4,4'-bipyridine
CAS No.: 189000-91-7
Cat. No.: VC2358215
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 189000-91-7 |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 4-(2-aminopyridin-4-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) |
| Standard InChI Key | ZYRCSFAMFIQCHY-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |
| Canonical SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |
Introduction
Physical and Chemical Properties
Fundamental Molecular Data
The limited available literature on 2,2'-Diamino-4,4'-bipyridine provides basic molecular information but lacks comprehensive characterization of its physical properties. The following table summarizes the known data:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 189000-91-7 |
| PubChem CID | 10679117 |
| Structure | 4,4'-linked pyridine rings with amino groups at 2,2'-positions |
| Synonyms | [4,4'-Bipyridine]-2,2'-diamine; 4-(2-aminopyridin-4-yl)pyridin-2-amine |
Comparative Analysis with Related Compounds
Structural Comparison with Bipyridine Isomers
Understanding the unique properties of 2,2'-Diamino-4,4'-bipyridine is facilitated by comparison with related bipyridine compounds:
| Property | 2,2'-Diamino-4,4'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 4,4'-Bipyridine | 2,2'-Bipyridine |
|---|---|---|---|---|
| Connection Points | 4,4' | 2,2' | 4,4' | 2,2' |
| Substituent Positions | 2,2'-amino | 4,4'-amino | None | None |
| Conformational Freedom | High (4,4' connection) | Low (2,2' connection) | High | Low |
| Typical Coordination Mode | Potentially bridging | Chelating | Bridging | Chelating |
| CAS Number | 189000-91-7 | 18511-69-8 | 553-26-4 | 366-18-7 |
| Molecular Weight | 186.21 g/mol | 186.22 g/mol | 156.18 g/mol | 156.18 g/mol |
Structure-Property Relationships
The connectivity pattern and substitution position in bipyridines significantly influence their properties and behavior:
-
Conformational Effects:
-
4,4'-linked bipyridines (like 2,2'-Diamino-4,4'-bipyridine) typically have greater rotational freedom around the inter-ring bond
-
2,2'-linked bipyridines tend to adopt specific conformations due to steric constraints
-
-
Coordination Behavior:
-
4,4'-linked bipyridines typically serve as bridging ligands in coordination chemistry
-
2,2'-linked bipyridines generally function as chelating ligands
-
-
Electronic Effects:
-
The position of amino groups affects the electron distribution within the aromatic system
-
2-amino substitution on pyridine typically increases electron density at the ring nitrogen
-
These structure-property relationships suggest that 2,2'-Diamino-4,4'-bipyridine would exhibit distinct behavior in various applications compared to its isomers.
Comparative Reactivity and Functionalization
Reactivity Patterns
The reactivity of 2,2'-Diamino-4,4'-bipyridine would likely center around two key structural features:
-
Amino Group Reactions:
-
Nucleophilic behavior in substitution reactions
-
Condensation with carbonyl compounds
-
Diazotization to form diazonium salts
-
Acylation and alkylation
-
-
Pyridine Ring Reactions:
-
Electrophilic substitution (typically requiring activating conditions)
-
Nucleophilic substitution (particularly at positions activated by the amino groups)
-
Coordination to metal centers through the ring nitrogen atoms
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume